molecular formula C12H23NO4 B13390063 3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid

Cat. No.: B13390063
M. Wt: 245.32 g/mol
InChI Key: HTBIAUMDQYXOFG-UHFFFAOYSA-N
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Description

It is commonly used in the field of medicinal chemistry and organic synthesis due to its potent biological activity and its role as a protecting group for amines.

Synthetic Routes and Reaction Conditions:

    Protection of Amines: The tert-butyloxycarbonyl group is introduced to protect the amine group of D-methylisoleucine.

    Reaction Conditions: The reaction is usually carried out at ambient temperature or slightly elevated temperatures (up to 40°C) depending on the solvent and base used.

Industrial Production Methods:

    Large-Scale Production: Industrial production involves similar methods but on a larger scale, often using automated systems to ensure consistency and purity.

Types of Reactions:

    Oxidation: Boc-D-MeIle-OH can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group or further to an alkane.

    Substitution: The tert-butyloxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for deprotection.

Major Products:

    Oxidation Products: Hydroxyl or carbonyl derivatives of Boc-D-MeIle-OH.

    Reduction Products: Alkane derivatives.

    Substitution Products: Free amine derivatives after deprotection.

Scientific Research Applications

Boc-D-MeIle-OH has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.

    Biology: Studied for its role in protein modification and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic applications due to its biological activity.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-D-MeIle-OH involves its role as a protecting group. The tert-butyloxycarbonyl group protects the amine group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical pathways, including enzyme catalysis and protein interactions .

Comparison with Similar Compounds

    tert-Butyloxycarbonyl-L-alanine: Another amino acid derivative used as a protecting group.

    tert-Butyloxycarbonyl-L-phenylalanine: Used similarly in peptide synthesis.

Uniqueness:

    Boc-D-MeIle-OH: is unique due to its specific structure, which includes a methyl group on the isoleucine backbone, providing distinct steric and electronic properties that influence its reactivity and biological activity.

By understanding the detailed properties and applications of Boc-D-MeIle-OH, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid

InChI

InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)

InChI Key

HTBIAUMDQYXOFG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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